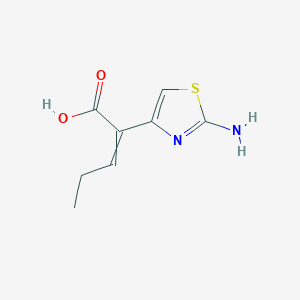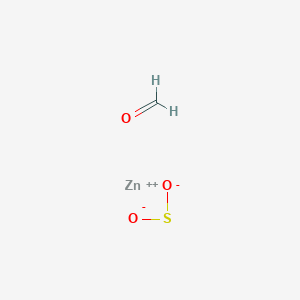![molecular formula C17H32N2O5 B14104925 cyclooct-4-en-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14104925.png)
cyclooct-4-en-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG3-Amine is a compound used extensively in click chemistry. It contains a trans-cyclooctene (TCO) moiety and a free amine group. The compound is known for its high reactivity with tetrazine, making it a valuable building block in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
TCO-PEG3-Amine is synthesized through a series of chemical reactions involving the introduction of a TCO moiety and a polyethylene glycol (PEG) spacer. The free amine group is introduced at the end of the PEG chain. The synthesis typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between the amine and carboxylic acid groups .
Industrial Production Methods
Industrial production of TCO-PEG3-Amine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes, but GMP-grade (Good Manufacturing Practice) production is also available for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG3-Amine undergoes various types of chemical reactions, including:
Substitution Reactions: The free amine group can react with active NHS esters or carboxylic acids in the presence of activators like EDC.
Cycloaddition Reactions: The TCO moiety reacts with tetrazine through inverse electron demand Diels-Alder cycloaddition, forming a stable dihydropyridazine linkage.
Common Reagents and Conditions
Reagents: EDC, NHS esters, tetrazine
Major Products
Substitution Reactions: Formation of amide bonds.
Cycloaddition Reactions: Formation of dihydropyridazine linkages.
Scientific Research Applications
TCO-PEG3-Amine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules like proteins and peptides.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the modification of polymers and materials to enhance their properties.
Mechanism of Action
The mechanism of action of TCO-PEG3-Amine involves its high reactivity with tetrazine. The TCO moiety undergoes inverse electron demand Diels-Alder cycloaddition with tetrazine, forming a stable dihydropyridazine linkage. This reaction is highly specific and efficient, making TCO-PEG3-Amine a valuable tool in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
TCO-PEG4-Amine: Similar to TCO-PEG3-Amine but with a longer PEG spacer.
TCO-PEG2-Amine: Similar but with a shorter PEG spacer.
TCO-PEG3-Carboxylic Acid: Contains a carboxylic acid group instead of an amine
Uniqueness
TCO-PEG3-Amine is unique due to its optimal PEG spacer length, which provides a balance between flexibility and steric hindrance. This makes it highly effective in bioconjugation and click chemistry applications .
Properties
Molecular Formula |
C17H32N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
cyclooct-4-en-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15,18H2,(H,19,20) |
InChI Key |
AFIOVAPNQNBQKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104847.png)
![methyl 3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B14104850.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14104859.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14104873.png)
![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14104883.png)


![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104913.png)
![N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104919.png)
![1-(4-Bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104937.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104953.png)
![6-methyl-5-(2-methylbenzyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14104959.png)
